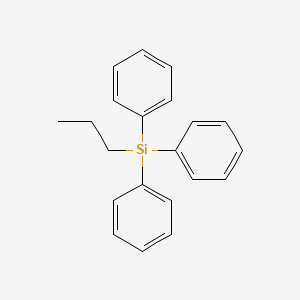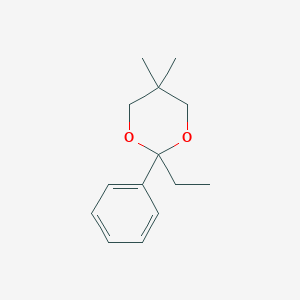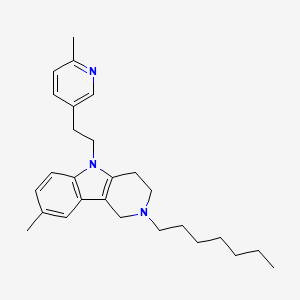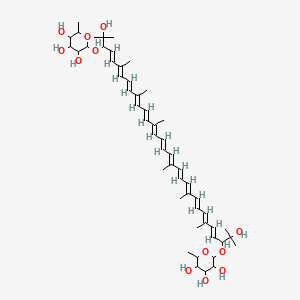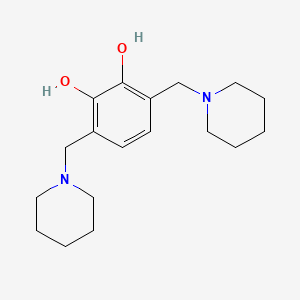
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is an organic compound that belongs to the class of benzenediols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with additional piperidinylmethyl groups at the 3 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- typically involves the reaction of 1,2-benzenediol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzenediols depending on the reagents used.
Applications De Recherche Scientifique
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways, inflammatory pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol (Catechol): A simpler benzenediol with only hydroxyl groups.
1,3-Benzenediol (Resorcinol): Another isomer with hydroxyl groups at different positions.
1,4-Benzenediol (Hydroquinone): Known for its use in skin lightening products.
Uniqueness
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is unique due to the presence of piperidinylmethyl groups, which confer distinct chemical properties and potential biological activities compared to other benzenediols.
Propriétés
Numéro CAS |
25118-08-5 |
|---|---|
Formule moléculaire |
C18H28N2O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3,6-bis(piperidin-1-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-15(13-19-9-3-1-4-10-19)7-8-16(18(17)22)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
Clé InChI |
ZJCRVBVYXYXZAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C(C(=C(C=C2)CN3CCCCC3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


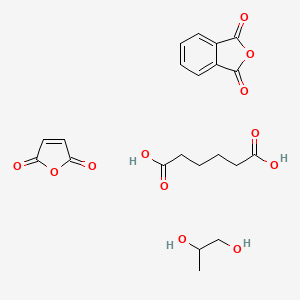



![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
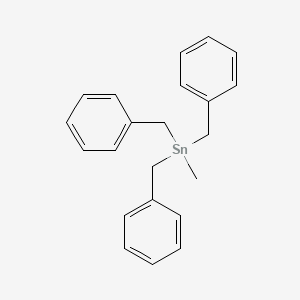
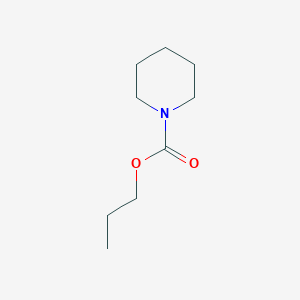
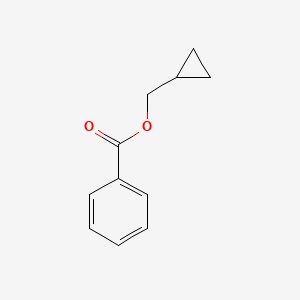
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)
